molecular formula C19H17N3O5 B2733505 N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-90-2

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2733505
CAS RN: 863612-90-2
M. Wt: 367.361
InChI Key: VRNKTUHQONWVGG-UHFFFAOYSA-N
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Description

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as MTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDP belongs to the class of pyrimidine derivatives, which have been extensively studied for their biological activities.

Mechanism Of Action

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways involved in various cellular processes. For example, N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also inhibits the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to protect neurons from oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes and signaling pathways. However, N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, including:
1. Further studies on the mechanisms of action of N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in various cellular processes.
2. Development of more effective and selective analogs of N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with improved pharmacological properties.
3. Evaluation of the potential therapeutic applications of N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the potential toxicity of N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its analogs at different concentrations and in different cell types.
5. Studies on the pharmacokinetics and pharmacodynamics of N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo.
In conclusion, N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Further studies are needed to fully understand the mechanisms of action of N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its potential applications in various diseases.

Synthesis Methods

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methoxybenzoyl chloride with urea in the presence of a base, followed by cyclization with an appropriate acid. The final product is obtained by reacting the intermediate with 3-methoxyaniline.

Scientific Research Applications

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits anti-inflammatory and anti-tumor activities by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.

properties

IUPAC Name

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-14-7-3-5-12(9-14)21-17(23)16-11-20-19(25)22(18(16)24)13-6-4-8-15(10-13)27-2/h3-11H,1-2H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNKTUHQONWVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-bis(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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